molecular formula C9H9ClN2O2 B2714160 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267774-71-9

8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2714160
CAS No.: 1267774-71-9
M. Wt: 212.63
InChI Key: CCKOPZTUSWMHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 8-Amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1042973-67-0) is a heterocyclic organic compound with the molecular formula C₉H₉ClN₂O₂ (molecular weight: 212.63 g/mol) . Its structure comprises a benzoxazine core substituted with an amino group at position 8, a chlorine atom at position 6, and a methyl group at position 2 (Figure 1). The compound exhibits moderate polarity due to the presence of polar functional groups (amine and ketone), influencing its solubility and reactivity .

Characterization typically involves spectroscopic methods (IR, NMR, ESI-MS) and X-ray crystallography for structural confirmation .

Properties

IUPAC Name

8-amino-6-chloro-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-4-9(13)12-7-3-5(10)2-6(11)8(7)14-4/h2-4H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKOPZTUSWMHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC(=CC(=C2O1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with methyl isocyanate, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives with the chloro group reduced.

    Substitution: Hydroxyl or alkoxy derivatives replacing the chloro group.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has highlighted the potential of 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one as an anticancer agent. Studies indicate that derivatives of benzoxazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to disrupt microtubule formation and inhibit angiogenesis, which are critical processes in tumor development .

2. Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against HIV. Some studies have reported that benzoxazine derivatives exhibit activity against HIV variants by inhibiting reverse transcriptase, thus preventing viral replication .

3. Neuroprotective Effects
There is emerging evidence suggesting that benzoxazine derivatives may possess neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases .

Agricultural Applications

1. Herbicidal Activity
Benzoxazine compounds have been explored for their herbicidal properties. The unique structure of 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one may contribute to its effectiveness in controlling weed growth by inhibiting specific metabolic pathways in plants .

2. Plant Growth Regulators
Additionally, some studies suggest that benzoxazines can act as plant growth regulators, enhancing growth and yield in crops by modulating hormonal pathways .

Case Studies

StudyApplicationFindings
Study on Anticancer Activity Cancer TherapyDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
Investigation of Antiviral Properties HIV TreatmentShowed inhibition of reverse transcriptase in HIV-infected cells, suggesting potential as an antiviral agent .
Research on Herbicidal Effects Agricultural UseFound to effectively inhibit weed growth in controlled experiments, indicating potential for use as a herbicide .

Mechanism of Action

The mechanism of action of 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzoxazinone scaffold is shared among natural and synthetic derivatives, but substituents critically modulate biological activity. Below is a comparative analysis:

Compound Substituents Key Features Biological Activity References
Target Compound 8-NH₂, 6-Cl, 2-CH₃ Synthetic; moderate polarity, potential DNA-binding affinity Anticancer (topoisomerase I inhibition hypothesized)
DIBOA 2,4-di-OH, 7-H Natural hydroxamic acid; plant defense metabolite Allelopathic, antifungal, insecticidal
DIMBOA 2,4-di-OH, 7-OCH₃ Glucosylated in plants; hydrolyzes to MBOA Defense against herbivores, antimicrobial
BONC-013 6-Cl, 4-CH₃, 2-OCH₂COOEt Synthetic ethyl ester derivative Topoisomerase I inhibitor (IC₅₀ = 2.1 µM)
8-Amino-6-(CF₃)-analogue 8-NH₂, 6-CF₃ Synthetic; electron-withdrawing CF₃ group Enhanced metabolic stability (theorized)
6-Chloro-8-carboxylic acid 6-Cl, 8-COOH Polar carboxylic acid substituent Potential for salt formation, improved solubility

Key Differences and Implications

Natural vs. Synthetic Derivatives: Natural benzoxazinoids like DIBOA and DIMBOA are biosynthesized in plants (e.g., wheat, rye) via the shikimate pathway and function as defense compounds . In contrast, synthetic derivatives (e.g., target compound, BONC-013) are designed for pharmacological applications, leveraging substituents like chloro and methyl groups for enhanced bioactivity .

Amino Group: The 8-NH₂ group in the target compound may facilitate hydrogen bonding with biological targets (e.g., topoisomerase I active sites), a feature absent in non-amino analogues like DIMBOA . Methyl Group: The 2-CH₃ substituent likely increases lipophilicity, affecting membrane permeability and pharmacokinetics .

Biological Activity: Anticancer Potential: Synthetic derivatives like BONC-013 and the target compound exhibit topoisomerase I inhibitory activity, a mechanism critical in anticancer drug design . Natural derivatives (e.g., DIBOA) lack this specificity but show broad-spectrum antimicrobial effects . Metabolic Stability: The trifluoromethyl analogue (CID 3596762) demonstrates how electron-withdrawing groups can retard oxidative metabolism, a consideration for drug half-life optimization .

Biological Activity

8-Amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be represented as follows:

C9H10ClN3O\text{C}_9\text{H}_{10}\text{Cl}\text{N}_3\text{O}

Anticancer Activity

Research indicates that derivatives of benzoxazines, including 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of several compounds against various human cancer cell lines. The findings showed that certain derivatives displayed potent tumor growth inhibition comparable to established chemotherapeutics like cisplatin.

Table 1: Cytotoxic Activity Against Human Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
8-Amino-6-chloro-2-methyl-3,4-dihydro-benzoxazinone15HeLa
Methyl 8-chloro-2-(4-chlorophenylamino)-5,5-dioxo...5MCF7
Cisplatin10A549

The above table illustrates the comparative potency of 8-amino-6-chloro derivatives in inhibiting cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses effective antibacterial activity against several strains of bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its cytotoxic and antimicrobial effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokine production in various models.

Table 3: Inhibition of Pro-inflammatory Cytokines

CytokineInhibition (%) at 50 µM
TNF-alpha60
IL-655
IL-1 beta50

This table demonstrates the compound's ability to modulate inflammatory responses effectively.

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazine derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with benzoxazine derivatives showed promising results in tumor reduction and manageable side effects.
  • Antimicrobial Efficacy : A study published in a peer-reviewed journal reported successful treatment outcomes in patients with bacterial infections resistant to conventional antibiotics when treated with benzoxazine-based compounds.

Q & A

Q. What are the optimized synthetic routes for 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted 2-aminophenols with 1,2-dibromoethane, followed by acylation with dichloroacetyl chloride . Key parameters include:
  • Temperature : Cyclization typically occurs at 80–100°C, while acylation requires lower temperatures (0–5°C) to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while dichloromethane is preferred for acylation .
  • Catalyst : Base catalysts (e.g., K₂CO₃) improve nucleophilicity during cyclization.
    Example yields range from 60–85%, with purity confirmed via HPLC and elemental analysis .

Q. How is structural characterization of benzoxazinone derivatives performed?

  • Methodological Answer : A combination of techniques is used:
  • X-ray crystallography : Resolves stereochemistry and confirms ring conformation (e.g., boat vs. chair structures in dihydrobenzoxazines) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C2, amino at C8) and diastereotopic protons in the dihydro ring .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of benzoxazinone derivatives for enhanced bioactivity?

  • Methodological Answer : Key modifications include:
  • Substituent position : Chloro at C6 and methyl at C2 improve antimicrobial activity, while amino groups at C8 enhance solubility .
  • Ring saturation : The 3,4-dihydro-2H structure increases metabolic stability compared to fully aromatic analogs .
  • Example table of bioactivity trends:
Substituent PositionActivity (MIC, μg/mL)Target OrganismReference
6-Cl, 8-NH₂2.5S. aureus
6-Cl, 8-OH10.0E. coli

Q. What strategies resolve contradictions in reported biological activities of benzoxazinone derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound purity : Use HPLC (>95% purity) and confirm via ¹H NMR integration .
  • Solubility differences : Employ DMSO stocks with <0.1% water to prevent precipitation in bioassays .

Q. How are advanced spectroscopic techniques applied to study reaction intermediates in benzoxazinone synthesis?

  • Methodological Answer :
  • In situ IR spectroscopy : Monitors cyclization progress via disappearance of N-H stretches (3300 cm⁻¹) and formation of C=O peaks (1700 cm⁻¹) .
  • Dynamic NMR : Detects rotational barriers in intermediates (e.g., restricted rotation in N-acylated products) .

Data Analysis and Experimental Design

Q. What computational methods support the design of benzoxazinone derivatives with tailored properties?

  • Methodological Answer :
  • DFT calculations : Predict electronic effects of substituents (e.g., chloro’s electron-withdrawing impact on ring reactivity) .
  • Molecular docking : Models interactions with biological targets (e.g., binding to bacterial DNA gyrase) .

Q. How do crystallographic data inform the rational design of benzoxazinone-based inhibitors?

  • Methodological Answer : Crystal structures (e.g., CCDC 698345 ) reveal:
  • Hydrogen-bonding networks : Amino and carbonyl groups form interactions with active-site residues.
  • Packing motifs : Planar benzoxazinone rings facilitate π-π stacking in enzyme pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.